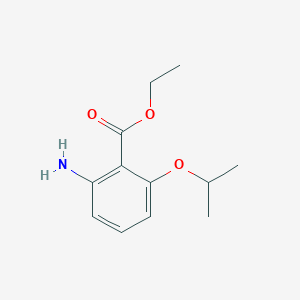

Ethyl 2-amino-6-isopropoxybenzoate

Description

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

ethyl 2-amino-6-propan-2-yloxybenzoate |

InChI |

InChI=1S/C12H17NO3/c1-4-15-12(14)11-9(13)6-5-7-10(11)16-8(2)3/h5-8H,4,13H2,1-3H3 |

InChI Key |

QDCHJTPOEWTVNH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OC(C)C)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The predominant synthetic approach to this compound involves the esterification of 2-amino-6-isopropoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux to ensure complete conversion of the acid to the ester, as shown below:

$$

\text{2-amino-6-isopropoxybenzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst, reflux}} \text{this compound} + \text{water}

$$

This esterification is the key step, and the isopropoxy and amino substituents remain intact during the reaction.

Industrial Production Considerations

In industrial settings, continuous flow synthesis is often employed to optimize reaction time, yield, and purity. This approach allows for precise control of temperature, catalyst concentration, and residence time, leading to improved scalability and reproducibility.

Catalysts and Reaction Conditions

The acid catalysts commonly used include strong acids such as sulfuric acid, methanesulfonic acid, or p-toluenesulfonic acid (pTSA). The choice of catalyst significantly affects the reaction yield and rate. For example, pTSA has been demonstrated to increase esterification yields substantially in similar ester syntheses.

Typical reaction conditions include:

- Temperature: Reflux temperature of ethanol (~78 °C)

- Reaction time: Several hours until completion (monitored by chromatographic methods)

- Solvent: Ethanol acts as both solvent and reagent

- Catalyst loading: Typically catalytic amounts (e.g., 1-10 mol%)

Detailed Reaction Analysis and Optimization

Esterification Efficiency

The efficiency of the esterification can be monitored by thin-layer chromatography (TLC) using ethyl acetate/hexane mixtures and UV visualization to track the disappearance of the acid starting material and appearance of the ester product. In-situ spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (^1H-NMR) spectroscopy are valuable for real-time monitoring. For instance, FTIR can track the carbonyl stretch shift from the acid (~1700 cm⁻¹) to the ester (~1740 cm⁻¹), while ^1H-NMR identifies characteristic ethyl ester protons (triplet at δ 1.2–1.4 ppm and quartet at δ 4.1–4.3 ppm).

Role of Catalysts in Esterification

Studies on similar esterifications (e.g., phenyl benzoate esters) have shown that the presence of strong acid catalysts such as p-toluenesulfonic acid dramatically improves yields. For example, esterification of benzoic acid with isopropanol in the presence of pTSA yielded 98% isopropyl benzoate, compared to only 5% without the catalyst. This suggests that for this compound, acid catalysis is critical for high yield and reaction efficiency.

Solvent Effects

While ethanol is the primary solvent and reactant, other solvents or solvent mixtures (e.g., tetrahydrofuran-pyridine or chloroform-pyridine) have been used in similar esterifications without significant yield changes. However, for this compound, ethanol alone is preferred for simplicity and cost-effectiveness.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 2-amino-6-isopropoxybenzoic acid | Purity affects final product quality |

| Alcohol Reagent | Ethanol | Acts as solvent and reagent |

| Catalyst | p-Toluenesulfonic acid (pTSA) or other strong acids | Critical for high yield |

| Temperature | Reflux (~78 °C) | Ensures complete esterification |

| Reaction Time | 4–24 hours | Monitored by TLC or spectroscopic methods |

| Solvent | Ethanol | Preferred for industrial scalability |

| Monitoring Techniques | TLC, FTIR, ^1H-NMR | For reaction progress and purity |

| Isolation Methods | Extraction, precipitation, evaporation | Standard purification techniques |

Advanced Synthetic Considerations

Functional Group Compatibility

The amino group at the 2-position may require protection in some synthetic routes to prevent side reactions, although direct esterification is generally feasible due to the mild acidic conditions. The isopropoxy substituent is stable under these conditions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-6-isopropoxybenzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

- Oxidation of the amino group can yield nitro derivatives.

- Reduction of the ester group can produce the corresponding alcohol.

- Substitution reactions can lead to a variety of functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 2-amino-6-isopropoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-isopropoxybenzoate in biological systems involves its interaction with specific molecular targets. For example, as a local anesthetic, it may bind to sodium ion channels on nerve membranes, reducing their permeability to sodium ions and thereby blocking nerve impulse conduction . This results in a loss of sensation in the targeted area.

Comparison with Similar Compounds

Research Findings and Trends

Comparative studies highlight the following trends:

Ester Group Impact : Ethyl esters exhibit intermediate hydrolysis rates between methyl (fast) and propyl (slow), making them versatile in synthetic pathways.

Substituent Position : Substituents at positions 4 or 5 (e.g., methoxy, ethoxy) enhance solubility but reduce steric protection compared to position 6 substituents.

Thermal Stability: Bulky groups like isopropoxy improve thermal stability, as seen in this compound’s melting point (98–100°C) versus less-stable analogs .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-6-isopropoxybenzoate, and how can reaction efficiency be monitored experimentally?

The compound can be synthesized via a two-step process: (1) esterification of a substituted benzoic acid derivative with ethanol under acidic catalysis, followed by (2) functionalization of the aromatic ring (e.g., isopropoxylation and amination). Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases and UV visualization. Intermediate purification may involve column chromatography or recrystallization . For real-time monitoring, in-situ FTIR or H-NMR spectroscopy can track functional group transformations (e.g., esterification completion via carbonyl peak shifts) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- H-NMR : Identifies proton environments (e.g., ethyl ester protons at δ 1.2–1.4 ppm, aromatic protons influenced by substituents).

- IR Spectroscopy : Confirms ester carbonyl (C=O stretch ~1740 cm) and amino groups (N-H stretches ~3300–3500 cm).

- Mass Spectrometry (MS) : Validates molecular weight via molecular ion peaks and fragmentation patterns. Cross-referencing with PubChem data (e.g., InChIKey, IUPAC name) ensures structural consistency .

Q. What safety protocols are critical when handling this compound in the lab?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of aerosols.

- In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician. Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the acetylation step of this compound synthesis?

Low yields often arise from incomplete acetylation or side reactions. Strategies include:

- Temperature Control : Reflux with acetic anhydride under anhydrous conditions to minimize hydrolysis.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or DMAP to enhance reactivity.

- Stoichiometry Adjustments : Use a 10–20% excess of acetylating agent. Monitor by H-NMR for the disappearance of hydroxyl protons (~δ 5–6 ppm) .

Q. How should researchers address contradictory spectroscopic data (e.g., unexpected C-NMR peaks) in structural elucidation?

- Repeat Experiments : Confirm reproducibility to rule out experimental error.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).

- Alternative Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals or confirm coupling patterns .

Q. What mechanistic insights explain the electronic effects of substituents on the reactivity of this compound in nucleophilic substitution reactions?

The electron-donating isopropoxy group at the 6-position activates the aromatic ring toward electrophilic substitution, while the amino group at the 2-position directs reactivity via resonance. Density functional theory (DFT) studies can model charge distribution and transition states to predict regioselectivity . Experimentally, kinetic isotope effects (KIE) or Hammett plots quantify substituent influence .

Q. How can computational chemistry aid in predicting the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) simulates ligand-receptor interactions to identify potential enzyme inhibitors. QSAR models correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from assays like MIC (minimum inhibitory concentration) .

Data Analysis and Contradiction Resolution

Q. What methodologies resolve discrepancies between experimental and theoretical melting points for this compound?

- Purity Assessment : Recrystallize the compound and re-measure.

- DSC/TGA Analysis : Determine thermal stability and phase transitions.

- Crystallography : Single-crystal XRD confirms polymorphic forms affecting melting behavior .

Q. How should researchers interpret conflicting bioassay results (e.g., antimicrobial activity vs. cytotoxicity)?

- Dose-Response Curves : Establish IC values for both target and off-target effects.

- Selectivity Index (SI) : Calculate SI = IC(cytotoxicity)/IC(antimicrobial).

- Mechanistic Studies : Use transcriptomics or proteomics to identify pathways affected .

Methodological Recommendations

Q. What statistical approaches are appropriate for analyzing reaction yield data across multiple synthetic batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.